molecular formula C16H14BrFN4O B12244199 3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

Cat. No.: B12244199
M. Wt: 377.21 g/mol
InChI Key: YFYIARCKTQCMII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromopyrimidine, piperidine, and benzoxazole moieties in its structure suggests it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Piperidine Derivative Formation: The bromopyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-pyrimidine derivative.

    Coupling with Benzoxazole: The final step involves coupling the piperidinyl-pyrimidine derivative with 6-fluoro-1,2-benzoxazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to nucleophilic sites on proteins, while the piperidine and benzoxazole groups may enhance the compound’s overall binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
  • 5-bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

3-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and bromine atoms, along with the benzoxazole moiety, makes it particularly interesting for applications requiring specific electronic or steric properties.

Properties

Molecular Formula

C16H14BrFN4O

Molecular Weight

377.21 g/mol

IUPAC Name

3-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C16H14BrFN4O/c17-11-8-19-16(20-9-11)22-5-3-10(4-6-22)15-13-2-1-12(18)7-14(13)23-21-15/h1-2,7-10H,3-6H2

InChI Key

YFYIARCKTQCMII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C4=NC=C(C=N4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.